1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Medicinal Chemistry Oncology Structure-Activity Relationship

Researchers optimizing N1-aryl substituents on the pyrazolo[3,4-c]pyridin-7-one scaffold often encounter potency collapse when using unsubstituted N-phenyl analogs. 1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde (CAS 84401-18-3) directly addresses this by enforcing near-perpendicular aryl-pyrazole geometry via its ortho-methyl groups. • Delivers sub-micromolar anticancer activity: The 2,4-dimethylphenyl group drives IC50 values of 0.16-0.40 μM in related scaffolds. • Enables sterically defined library synthesis: The 5-aldehyde handle generates diverse compound libraries, each inheriting the critical conformational bias. • Assured reproducibility: Procure a specific, differentiated building block, not a generic analog, ensuring consistent SAR outcomes.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13242559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=CC=N2)C=O)C
InChIInChI=1S/C12H12N2O/c1-9-3-4-12(10(2)7-9)14-11(8-15)5-6-13-14/h3-8H,1-2H3
InChIKeyVRCQCSDCOUXBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: Compound Profile


1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic building block featuring a pyrazole core N-arylated with a 2,4-dimethylphenyl group and an aldehyde handle at the 5-position . The ortho-methyl groups on the N1-aryl ring induce torsional restraint, forcing the aryl ring into near-perpendicularity with the pyrazole plane—a conformational feature that distinguishes it from unsubstituted N-phenyl analogs and influences its utility in constructing conformationally biased bioactive scaffolds . Its CAS registry number is 84401-18-3, with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol .

1
N-Aryl Pyrazole-5-carbaldehyde Core — heterocyclic building block with aldehyde handle
2
2,4-Dimethyl Steric Bias — ortho-methyl groups enforce torsional restraint
3
Versatile Synthetic Handle — supports oxidation, reduction, and condensation workflows

1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: Why Substitution Fails


Within the class of N-aryl pyrazole-5-carbaldehydes, substitution of the N1-aryl group is not functionally neutral. The 2,4-dimethyl substitution pattern on the phenyl ring of this compound creates a unique steric and electronic environment that directly impacts the conformational bias of the resulting derivatives . This is in stark contrast to the parent unsubstituted analog, 1-phenyl-1H-pyrazole-5-carbaldehyde (CAS 132274-70-5), which lacks this torsional constraint . Evidence from structure-activity relationship (SAR) studies on related anticancer scaffolds demonstrates that the presence of a 2,4-dimethylphenyl substituent can be a critical determinant of potency, with compounds bearing this group exhibiting IC50 values as low as 0.16 μM, making them the most potent in their series [1]. Therefore, substituting this compound with a generic N-aryl analog (e.g., unsubstituted phenyl or 4-methylphenyl) is likely to result in a different conformational profile and a loss of the specific activity observed for this substitution pattern, necessitating its specific procurement for reproducible research.

Target Compound
1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde
Near-perpendicular aryl-pyrazole geometry constrained by ortho-methyl groups. Reported as the top SAR contributor in a class of anticancer agents.
Generic Analog
1-Phenyl-1H-pyrazole-5-carbaldehyde (CAS 132274-70-5)
Likely near-planar geometry lacking steric hindrance. Associated scaffolds may not reproduce the reported conformational bias or potency range.
Mismatch Risk: Direct substitution may shift binding orientation and alter cell-model response profiles documented for the 2,4-dimethylphenyl series.

1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde vs. Key Analogs: Evidence


Anticancer Potency Linked to 2,4-Dimethylphenyl Substituent

In a head-to-head SAR study of 1,6-disubstituted 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-7-one anticancer agents, the derivative containing a 2,4-dimethylphenyl group at the N1-position (Compound 5c) was identified as the most potent among all tested analogs against a panel of human cancer cell lines [1].

Antiproliferative Activity
Class-level inference
IC50 0.16 – 0.40 μM
Reported top rank among tested N1-aryl analogs against DU-145, HT-29, and A375P cell lines.
Indicates the 2,4-dimethylphenyl group is a key SAR determinant in this chemotype.
Medicinal Chemistry Oncology Structure-Activity Relationship

Conformational Bias from Ortho-Methyl Steric Restraint

The ortho-methyl groups on the 2,4-dimethylphenyl ring of this compound induce torsional restraint, forcing the aryl ring into a near-perpendicular orientation relative to the pyrazole plane . This conformational bias is absent in the unsubstituted analog, 1-phenyl-1H-pyrazole-5-carbaldehyde (CAS 132274-70-5) .

Dihedral Angle Constraint
Class-level inference
~90° (Near-perpendicular)
Conformational bias that distinguishes this scaffold from likely near-planar unsubstituted analogs.
Orthogonal geometry may enhance target selectivity in structure-based design.
Structural Biology Medicinal Chemistry Conformational Analysis

5-Aldehyde Handle for Diverse Derivatization

The aldehyde group at the 5-position of the pyrazole ring serves as a versatile synthetic handle for a range of transformations, including oxidation to carboxylic acids, reduction to primary alcohols, and condensation reactions to form imines and hydrazones . This is a common feature among pyrazole-5-carbaldehydes, but its value is enhanced by the unique steric and electronic properties conferred by the 2,4-dimethylphenyl group at the N1-position .

Synthetic Utility
Class-level inference
Oxidation / Reduction / Condensation
Versatile aldehyde handle supports diverse derivatization workflows.
Resulting derivatives inherit the unique N1-aryl conformational bias.
Synthetic Chemistry Medicinal Chemistry Library Synthesis

1-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde: Research & Industrial Applications


Scaffold Hopping for Anticancer Lead Optimization

This compound is a preferred starting material for synthesizing derivatives of the 1,6-disubstituted 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-7-one scaffold, where the 2,4-dimethylphenyl group was shown to be a key driver of sub-micromolar anticancer activity (IC50 = 0.16-0.40 μM) . It is particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing the N1-substituent of pyrazole-containing anticancer agents. Its use can help avoid the potency loss observed when substituting with other aryl groups [1].

Conformationally Biased Bioactive Molecule Design

Given the near-perpendicular geometry enforced by the ortho-methyl groups on the N1-aryl ring , this compound is ideally suited for the design of molecules where a three-dimensional, non-planar structure is desirable for target binding. This is a key differentiator from the more planar 1-phenyl-1H-pyrazole-5-carbaldehyde [1]. It can be used as a building block in structure-based drug design projects where a specific exit vector from the pyrazole core is required, potentially enhancing target selectivity and reducing off-target effects .

Diverse Screening Libraries with Pre-Installed Conformational Bias

The versatile aldehyde handle allows for the rapid generation of diverse compound libraries through parallel synthesis . The unique feature is that every library member will inherit the conformational bias of the 2,4-dimethylphenyl group [1]. This is a strategic advantage over using simpler N-aryl pyrazole carbaldehydes, as it allows researchers to explore chemical space with a pre-defined three-dimensional constraint that has been linked to potent activity . This can increase the hit rate in screening campaigns against targets sensitive to molecular shape.

Application
Selection Property
Validation Focus
Oncology scaffold optimization
N1-Aryl potency context
Cell-line panel endpoint review
Conformationally biased design
Steric constraint profile
Binding orientation and geometry
Diverse library synthesis
Aldehyde handle versatility
Transformation efficiency context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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